molecular formula C10H14ClNO3 B135468 (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride CAS No. 128223-55-2

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Cat. No.: B135468
CAS No.: 128223-55-2
M. Wt: 231.67 g/mol
InChI Key: OPVMPYQFOLATCK-RJUBDTSPSA-N
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Description

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role as an inhibitor of enkephalinase, an enzyme that degrades enkephalins, which are endogenous opioid peptides. This compound has significant applications in medicinal chemistry, particularly in the development of analgesics and anti-cancer agents .

Biochemical Analysis

Biochemical Properties

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride interacts with enkephalinase(s), a group of enzymes that degrade enkephalins . Enkephalins are pentapeptides involved in regulating nociception in the body. By inhibiting enkephalinase(s), this compound augments met5-enkephalin-induced anti-nociception .

Cellular Effects

The cellular effects of this compound are primarily related to its role in pain modulation. By inhibiting enkephalinase(s), it prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of enkephalinase(s). This inhibition prevents the degradation of enkephalins, allowing them to exert their analgesic effects for a longer period .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-pyroglutaminol.

    Protection and Functionalization: The amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of the Phenylbutanoic Acid Backbone: The protected intermediate undergoes a series of reactions, including alkylation and reduction, to form the phenylbutanoic acid backbone.

    Deprotection and Hydrochloride Formation: The protecting groups are removed, and the final product is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts high selectivity and potency as an enkephalinase inhibitor. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .

Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVMPYQFOLATCK-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128223-55-2
Record name (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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